molecular formula C23H23NO4 B13460205 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid

Cat. No.: B13460205
M. Wt: 377.4 g/mol
InChI Key: CSDAVPUCQMUMIK-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[25]octane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of the amine group using fluorenylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic core.

    Reduction: Alcohol derivatives of the spirocyclic core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group plays a crucial role in modulating the compound’s activity by protecting the amine group and facilitating its interaction with biological targets. The spirocyclic core provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-21(26)15-9-10-23(11-12-23)24(13-15)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)

InChI Key

CSDAVPUCQMUMIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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